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molecular formula C7H7FO3S B8697013 2-Fluoro-5-methylbenzene-1-sulfonic acid CAS No. 97242-35-8

2-Fluoro-5-methylbenzene-1-sulfonic acid

Cat. No. B8697013
M. Wt: 190.19 g/mol
InChI Key: GRIULDFRNKKUIW-UHFFFAOYSA-N
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Patent
US06245767B1

Procedure details

According to the method described in Example 1 of the Japanese Patent Unexamined Publication (KOKAI) No.(Hei)3-7263/1991, 2-fluoro-5-methylbenzenesulfonic acid (0.76 g) and piperazine (3.44 g) were reacted in a sealed tube in the presence of cuprous iodide (0.76 g) and copper powder (0.26 g) at 160° C. for 8 hours, and then the reaction product was purified by silica gel chromatography (eluent: chloroform : methanol : acetic acid=100:100:3) to give anhydrous crystals of 2-(1-piperazinyl)-5-methylbenzenesulfonic acid (0.67 g, yield: 65.0%).
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
3.44 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
0.76 g
Type
reactant
Reaction Step One
Name
copper
Quantity
0.26 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[S:9]([OH:12])(=[O:11])=[O:10].[NH:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1>[Cu]>[N:13]1([C:2]2[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=2[S:9]([OH:12])(=[O:11])=[O:10])[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
0.76 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)C)S(=O)(=O)O
Name
Quantity
3.44 g
Type
reactant
Smiles
N1CCNCC1
Name
cuprous iodide
Quantity
0.76 g
Type
reactant
Smiles
Name
copper
Quantity
0.26 g
Type
catalyst
Smiles
[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction product was purified by silica gel chromatography (eluent: chloroform : methanol : acetic acid=100:100:3)

Outcomes

Product
Name
Type
product
Smiles
N1(CCNCC1)C1=C(C=C(C=C1)C)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.67 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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